ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound with a diverse range of potential applications in scientific research. This compound features a quinazolinone core, a furan ring, and a benzoate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the benzoate ester. Common synthetic methods include:
Condensation Reactions: Formation of the quinazolinone core through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Amidation Reactions: Introduction of the furan ring via amidation reactions using furan-2-carboxylic acid and suitable amines.
Esterification: Formation of the benzoate ester through esterification reactions involving benzoic acid and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The furan ring may also contribute to its biological activity by facilitating binding to target proteins .
Comparison with Similar Compounds
Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring are known for their diverse chemical reactivity and biological properties.
Benzoate Esters: These esters are commonly used in organic synthesis and have various industrial applications.
Properties
Molecular Formula |
C32H28N4O7 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[[4-(furan-2-ylmethylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H28N4O7/c1-2-42-31(40)23-13-15-24(16-14-23)34-28(37)20-35-27-8-4-3-7-26(27)30(39)36(32(35)41)19-21-9-11-22(12-10-21)29(38)33-18-25-6-5-17-43-25/h3-17H,2,18-20H2,1H3,(H,33,38)(H,34,37) |
InChI Key |
IISFGPIRRJUTTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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